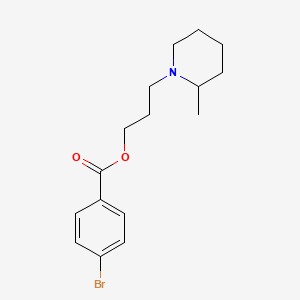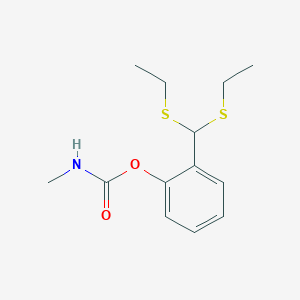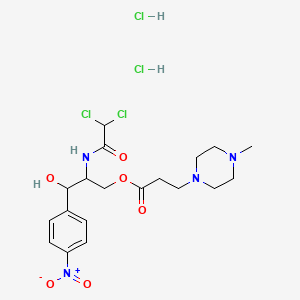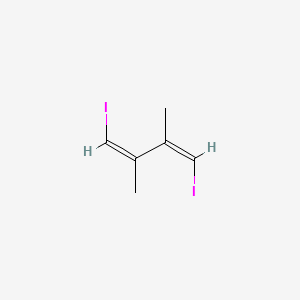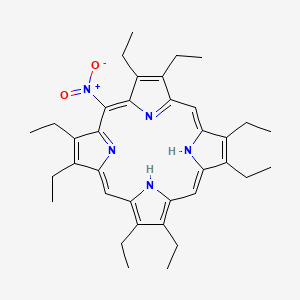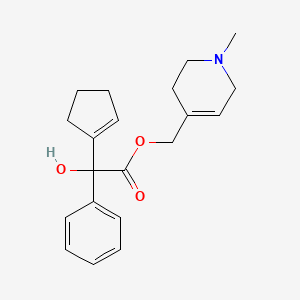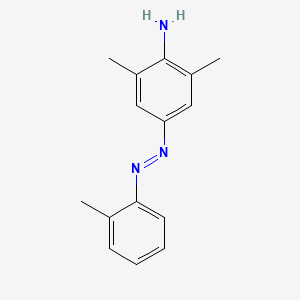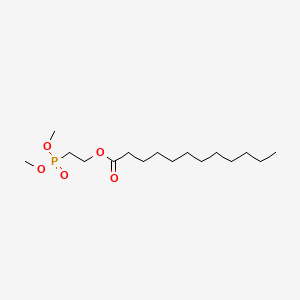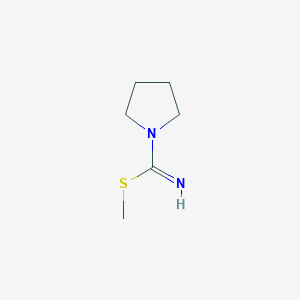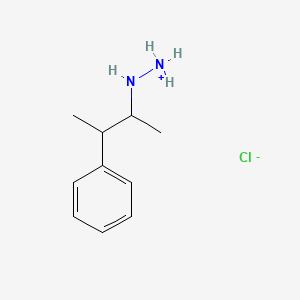![molecular formula C21H44N2O4 B13782530 Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-67-9](/img/structure/B13782530.png)
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C21H44N2O4 and a molecular mass of 388.59 g/mol . This compound is known for its unique structure, which includes a tetradecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of tetradecanoic acid with diethanolamine in the presence of a catalyst such as tetra-n-butylammonium iodide. The reaction is carried out in a mixed solution of ammonia and dichloromethane at a low temperature (0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as column chromatography, where a mobile phase of dichloromethane and methanol is used .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)oxidoamino group is believed to play a crucial role in its biological activity by interacting with cellular membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)tetradecanamide: This compound has a similar structure but lacks the oxidoamino group.
N-[3-[bis(2-hydroxyethyl)amino]propyl]myristamide N-oxide: This compound is similar but has a myristamide backbone instead of tetradecanamide.
Uniqueness
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to the presence of the oxidoamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological membranes and proteins are desired .
Eigenschaften
CAS-Nummer |
66161-67-9 |
|---|---|
Molekularformel |
C21H44N2O4 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)-3-(tetradecanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C21H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(26)22-15-13-16-23(27,17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI-Schlüssel |
LUYHCRSSXDZZMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




